molecular formula C17H15NO4 B2805732 methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338751-29-4

methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2805732
CAS No.: 338751-29-4
M. Wt: 297.31
InChI Key: QZOUXGBYSKAFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound with the molecular formula C17H15NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-ethyl-3-hydroxy-4-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the chromeno[2,3-b]pyridine core structure. The final step involves esterification with methanol under acidic conditions to produce the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological properties. Studies have indicated that derivatives of chromeno[2,3-b]pyridines exhibit anti-inflammatory, antimicrobial, and anticancer activities. This makes this compound a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials .

Mechanism of Action

The mechanism of action of methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
  • Ethyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
  • Methyl 2-methyl-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Uniqueness

Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions on the chromeno[2,3-b]pyridine core can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 2-ethyl-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-4-13-10(17(20)21-3)8-12-15(19)11-7-9(2)5-6-14(11)22-16(12)18-13/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOUXGBYSKAFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)C)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.